5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features both pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like carbon disulfide or a carboxylic acid derivative.
Amination and methylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced oxadiazole compounds, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as potential anti-inflammatory, antimicrobial, or anticancer agents.
Material Science: The compound can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(5-amino-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine: Lacks the N,N-dimethyl groups, which may affect its reactivity and biological activity.
5-(5-amino-1H-pyrazol-4-yl)-N-methyl-1,3,4-oxadiazol-2-amine: Contains only one methyl group, which may result in different chemical and biological properties.
Uniqueness
The presence of both the pyrazole and oxadiazole rings, along with the N,N-dimethyl groups, makes 5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine unique
Properties
IUPAC Name |
5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6O/c1-13(2)7-12-11-6(14-7)4-3-9-10-5(4)8/h3H,1-2H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBESFYMHEFCHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(O1)C2=C(NN=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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